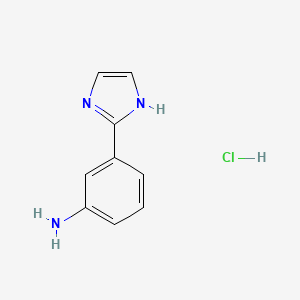

3-(1H-Imidazol-2-yl)aniline hydrochloride

Description

3-(1H-Imidazol-2-yl)aniline hydrochloride is a heteroaromatic compound featuring an aniline moiety substituted at the meta position with a 1H-imidazol-2-yl group. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical and chemical synthesis.

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQNJGGSUDCMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-2-yl)aniline hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the aniline group. Common synthetic methods include:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Wallach Synthesis: This method uses the dehydrogenation of imidazolines.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the cyclization of amino nitriles.

Industrial Production Methods: Industrial production of 3-(1H-Imidazol-2-yl)aniline hydrochloride may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Imidazolines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(1H-Imidazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

(a) 4-(1H-Imidazol-2-yl)aniline Derivatives

- Structure : The imidazole group is attached to the para position of the aniline ring.

- For example, 4-(1H-Imidazol-2-yl)aniline dihydrochloride (CAS 1235440-77-3) has a purity of 98% and is used in medicinal chemistry .

- Synthesis : Combi-Blocks reports 96% purity for the free base (CAS 13682-33-2), synthesized via nucleophilic displacement or coupling reactions .

(b) 2-(1H-Imidazol-1-yl)aniline Hydrochloride

- Structure : Imidazole substitution at the ortho position.

Table 1: Positional Isomer Comparison

Functional Group Modifications

(a) 3-(1-Butyl-1H-imidazol-2-yl)aniline

- Structure : A butyl group is attached to the imidazole nitrogen.

- Properties : Increased lipophilicity (MW 215.3) compared to the parent compound, which may enhance membrane permeability but reduce aqueous solubility. This derivative is stored as an oil at room temperature .

(b) 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

- Structure : Features a partially saturated imidazole ring.

- Properties : Reduced aromaticity may lower metabolic stability but improve selectivity for certain targets (e.g., Factor XIA inhibitors) .

Table 2: Functional Group Variations

Biological Activity

3-(1H-Imidazol-2-yl)aniline hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-(1H-Imidazol-2-yl)aniline hydrochloride is characterized by an imidazole ring attached to an aniline moiety. This structural feature is significant for its interaction with biological targets. The compound's molecular formula is C9H10ClN3, and its CAS number is 1261269.

Antioxidant Activity

Research indicates that derivatives of imidazole compounds often exhibit antioxidant properties. In a study evaluating various imidazole derivatives, compounds similar to 3-(1H-Imidazol-2-yl)aniline showed moderate to strong antioxidant activities using techniques such as DPPH and FRAP assays. For instance, certain derivatives demonstrated IC50 values ranging from 18.65 µM to 28.33 µM against oxidative stress, indicating potential use in preventing oxidative damage in biological systems .

Antidiabetic Potential

The compound has also been investigated for its antidiabetic properties. In vitro assays revealed that it could inhibit α-amylase and α-glucosidase activities, enzymes critical in carbohydrate metabolism. The most active compounds in related studies showed IC50 values comparable to standard medications such as acarbose, suggesting that 3-(1H-Imidazol-2-yl)aniline hydrochloride may be effective in managing blood glucose levels .

Antiviral Activity

Some studies have explored the antiviral potential of imidazole derivatives against HIV-1 integrase (IN). Compounds with similar structures exhibited significant inhibition rates (over 50%) against IN, suggesting that 3-(1H-Imidazol-2-yl)aniline hydrochloride could serve as a lead compound for developing new antiviral agents .

The biological activity of 3-(1H-Imidazol-2-yl)aniline hydrochloride can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The imidazole moiety allows for interactions with active sites of enzymes such as α-amylase and α-glucosidase, leading to competitive inhibition.

- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, potentially modulating responses relevant to cancer and metabolic disorders.

Study on Antioxidant and Antidiabetic Activities

A recent study synthesized a series of benzimidazole urea derivatives related to imidazole compounds. These derivatives were evaluated for their antioxidant and antidiabetic activities, revealing a range of IC50 values that highlight their effectiveness in inhibiting oxidative stress and carbohydrate digestion enzymes .

| Compound | Antioxidant Activity (IC50 µM) | α-Amylase Inhibition (IC50 µM) | α-Glucosidase Inhibition (IC50 µM) |

|---|---|---|---|

| 3a | 18.65 | 18.65 | 17.47 |

| 3b | 20.70 | 20.70 | 21.97 |

| 3g | 22.33 | 22.33 | 23.01 |

| Acarbose | 14.21 | - | 15.41 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.